molecular formula C20H16N4O3S2 B280794 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

Cat. No.: B280794
M. Wt: 424.5 g/mol
InChI Key: MRJFSYVZVJCLMM-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves multiple steps. One common method includes the reduction of a precursor compound using DIBAL-H, followed by the conversion of the hydroxyl group into a tosyl moiety. This intermediate is then treated with sodium azide to afford the corresponding azide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using reagents like DIBAL-H.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes such as carbonic anhydrase-II, thereby inhibiting their activity. This binding is facilitated by the triazole ring, which interacts with the active site residues of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which enhances its binding affinity to certain enzymes. This makes it a more potent inhibitor compared to its analogs.

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

(NZ)-4-ethyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C20H16N4O3S2/c1-2-13-7-9-14(10-8-13)29(26,27)24-17-11-18(28-20-21-12-22-23-20)19(25)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3,(H,21,22,23)/b24-17-

InChI Key

MRJFSYVZVJCLMM-ULJHMMPZSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4

Origin of Product

United States

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